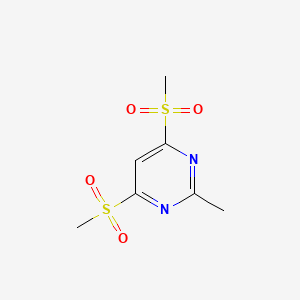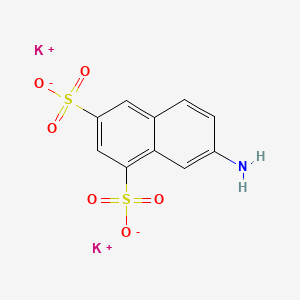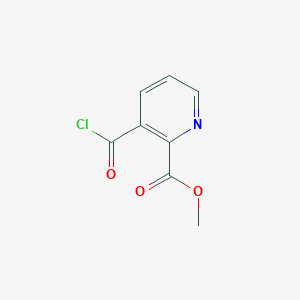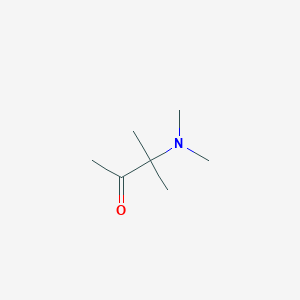
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI)
Descripción general
Descripción
2-Butanone, 3-(dimethylamino)-3-methyl-(9CI), commonly known as DMAM or 3,3-Dimethylamino-2-butanone, is a chemical compound used in scientific research. It is a ketone with a dimethylamino group attached to the beta-carbon. DMAM has been studied for its potential use in organic synthesis, as well as for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of DMAM is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds.
Efectos Bioquímicos Y Fisiológicos
DMAM has been shown to have effects on the central nervous system, including sedative and hypnotic effects. It has also been studied for its potential use in treating certain types of cancer, although more research is needed to fully understand its potential in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMAM in lab experiments is its relatively low cost and availability. However, one limitation is that it can be difficult to handle due to its potential for toxicity and flammability.
Direcciones Futuras
There are several potential future directions for research involving DMAM. One area of interest is its potential use in the synthesis of new chiral compounds for use in pharmaceuticals and other applications. Additionally, more research is needed to fully understand its potential in treating cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAM and its effects on the central nervous system.
Aplicaciones Científicas De Investigación
DMAM has been studied for its potential use in organic synthesis reactions, particularly in the formation of chiral compounds. It has also been used as a reagent in the synthesis of lactones and lactams.
Propiedades
IUPAC Name |
3-(dimethylamino)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2,3)8(4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMTUVWCHXGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476564 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-methylbutan-2-one | |
CAS RN |
56957-54-1 | |
| Record name | 2-Butanone, 3-(dimethylamino)-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





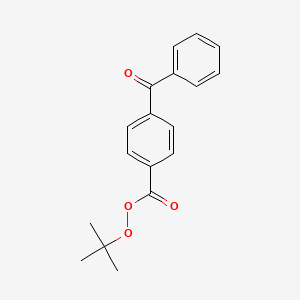
![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)



![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)
